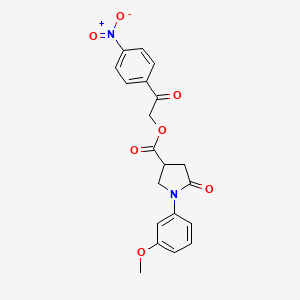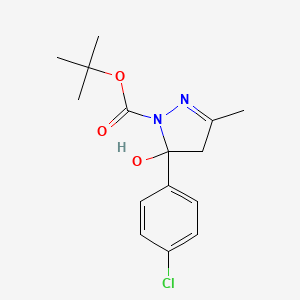![molecular formula C8H16ClNO B12458768 3-Aza-3-(3-hydroxypropyl)bicyclo[3.1.0]hexane hydrochloride](/img/structure/B12458768.png)
3-Aza-3-(3-hydroxypropyl)bicyclo[3.1.0]hexane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-Azabicyclo[3.1.0]hexan-3-yl}propan-1-ol hydrochloride is a compound that belongs to the class of azabicyclohexane derivatives. These compounds are known for their unique bicyclic structure, which consists of a nitrogen atom incorporated into a three-membered ring fused to a six-membered ring. This structural motif is often found in biologically active molecules and is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-azabicyclo[3.1.0]hexan-3-yl}propan-1-ol hydrochloride typically involves the cyclopropanation of alkenes with nitrogen-containing precursors. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction is performed under mild conditions and provides high yields and diastereoselectivities . Another approach involves the metal-catalyzed cyclization of enynes, which allows for the simultaneous formation of both rings in the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the palladium-catalyzed cyclopropanation mentioned above. These methods are optimized for high yield and purity, making them suitable for large-scale production. The use of transition metal catalysts and readily available starting materials ensures the efficiency and cost-effectiveness of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-{3-Azabicyclo[3.1.0]hexan-3-yl}propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, alcohols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
3-{3-Azabicyclo[3.1.0]hexan-3-yl}propan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and for its interactions with biological macromolecules.
Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-{3-azabicyclo[3.1.0]hexan-3-yl}propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing biochemical pathways and physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A parent compound with similar structural features but lacking the propanol moiety.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A derivative with additional methyl groups, which may alter its chemical and biological properties.
Uniqueness
3-{3-Azabicyclo[3.1.0]hexan-3-yl}propan-1-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the propanol group enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.
Propriétés
Formule moléculaire |
C8H16ClNO |
|---|---|
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-3-1-2-9-5-7-4-8(7)6-9;/h7-8,10H,1-6H2;1H |
Clé InChI |
ZGFLIEKPEVWJHG-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1CN(C2)CCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12458702.png)
![2-({[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12458703.png)
![3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12458708.png)
![5-(Cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B12458724.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12458726.png)


![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purin-6-amine](/img/structure/B12458761.png)
![N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12458764.png)
![6-chloro-1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12458765.png)

![Dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12458771.png)
